Methylamino-PEG1-Boc
Description
Methylamino-PEG1-t-butyl ester (CAS: 1807521-03-4) is a polyethylene glycol (PEG) derivative featuring a methylamine group and a t-butyl ester. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.3 g/mol and a purity of ≥95% . The hydrophilic PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, DMF, water), making it valuable in bioconjugation, drug delivery, and materials science .
Functional Groups:
Applications:
Properties
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFGXPFIPPZYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Carbodiimide-Mediated Coupling
A common approach involves sequential coupling of PEG1, methylamine, and tert-butyl ester precursors.
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PEG1 Spacer Activation :
Ethylene glycol is functionalized with a carboxylic acid at one end and a hydroxyl group at the other. The hydroxyl is converted to a leaving group (e.g., tosylate) for subsequent amination. -
Methylamine Introduction :
The tosylated PEG1 intermediate reacts with methylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding methylamino-PEG1-OH. -
tert-Butyl Ester Formation :
The carboxylic acid terminus is esterified using tert-butanol and a dehydrating agent. A heterogeneous catalyst system—concentrated H₂SO₄ adsorbed on anhydrous MgSO₄—facilitates in situ isobutylene generation, enabling esterification at room temperature (25°C, 18 hours).
Reaction Scheme :
Yield : 68–72% after purification by silica gel chromatography.
One-Pot Synthesis Using Acid Chlorides
Adapting protocols from tert-butyl ester syntheses, the carboxylic acid precursor is converted to an acid chloride, which reacts directly with tert-butanol.
-
Acid Chloride Formation :
PEG1-propanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) to yield PEG1-propionyl chloride. -
Esterification :
The acid chloride is added dropwise to a solution of tert-butanol and triethylamine in dichloromethane (DCM) at 0°C. The mixture warms to room temperature and stirs for 6 hours.
Reaction Conditions :
Reductive Amination for Methylamine Incorporation
For analogs requiring stereochemical control, reductive amination avoids racemization risks associated with direct alkylation:
-
PEG1-Aldehyde Preparation :
PEG1-OH is oxidized to PEG1-aldehyde using Dess-Martin periodinane. -
Methylamine Coupling :
The aldehyde reacts with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 6.5 (4°C, 24 hours). -
Ester Protection :
The resulting methylamino-PEG1-COOH is esterified via the H₂SO₄/MgSO₄ method.
Advantages : Minimizes epimerization; suitable for chiral PEG derivatives.
Yield : 60–65%.
Critical Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide Coupling | 68–72 | >98 | Moderate |
| Acid Chloride Route | 85–89 | >95 | High |
| Reductive Amination | 60–65 | >90 | Low |
The acid chloride route offers superior yields and scalability but requires stringent moisture control. Carbodiimide methods, while lower-yielding, are operationally simpler.
Challenges and Mitigation Strategies
-
Racemization :
N-methylamino acids are prone to racemization under strong acidic conditions (e.g., 5.6 N HBr in acetic acid). Using milder deprotection agents (2.5 N HBr) or non-acidic esterification methods (e.g., enzymatic catalysis) mitigates this. -
Ester Hydrolysis :
The tert-butyl ester is labile in acidic environments. Storage at -20°C in anhydrous DMSO prevents premature hydrolysis. -
Byproduct Formation :
Competitive alkylation of tert-butanol can generate ether byproducts. Employing stoichiometric MgSO₄ as a dehydrating agent suppresses ether formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt the acid chloride route to continuous flow systems:
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG1-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids, carbonyls, and other electrophiles.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, aldehydes, and ketones.
Deprotection Reactions: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the t-butyl protecting group.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the methylamine group.
Deprotection Reactions: The primary product is the free carboxyl group, which can further react with other functional groups.
Scientific Research Applications
Methylamino-PEG1-t-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methylamino-PEG1-t-butyl ester involves its ability to react with various functional groups through its methylamine and t-butyl ester moieties. The methylamine group can form stable amide bonds with carboxylic acids, while the t-butyl ester group can be deprotected to yield a reactive carboxyl group . These reactions enable the compound to modify and conjugate with a wide range of molecules, facilitating its use in diverse applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Methylamino-PEG-t-butyl ester Variants
Key Observations :
- All variants share identical reactivity profiles, enabling interchangeable use in protocols requiring pH-controlled deprotection .
Table 2: Comparison with Other PEG Derivatives
Key Observations :
- Methylamino-PEG1-acid eliminates the need for deprotection but lacks the stability of protected intermediates .
- Propargyl-/Bromo-PEG1-t-butyl esters enable orthogonal conjugation strategies (e.g., click chemistry or alkylation) .
- Fmoc-protected PEGs are preferred in peptide synthesis due to base-sensitive deprotection, contrasting with the acid-labile t-butyl group .
Biological Activity
Methylamino-PEG1-t-butyl ester, often referred to as Methylamino-PEG1-Boc, is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimeras) linker. This compound has garnered attention for its potential applications in targeted protein degradation, particularly in cancer therapy. This article reviews the biological activity of Methylamino-PEG1-t-butyl ester, highlighting its synthesis, mechanisms, and efficacy based on recent research findings.
Synthesis and Structural Characteristics
Methylamino-PEG1-t-butyl ester is synthesized through a multi-step process involving the reaction of N-Boc-glycine methyl ester with tert-butyl acrylate. The resulting product undergoes purification and characterization to confirm its structure and purity. The PEG moiety enhances the solubility and bioavailability of the compound, making it suitable for biomedical applications .
As a PROTAC linker, Methylamino-PEG1-t-butyl ester facilitates the targeted degradation of specific proteins within cells. The mechanism involves the formation of a ternary complex with an E3 ligase and the target protein, leading to ubiquitination and subsequent proteasomal degradation. This approach is particularly promising for targeting oncogenic proteins that are often resistant to conventional therapies .
Anticancer Properties
Recent studies have evaluated the biological activity of Methylamino-PEG1-t-butyl ester in various cancer models. Notably, it was found to suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) when used as part of a PROTAC construct targeting specific oncogenic proteins. The efficacy was assessed through cell viability assays over 24 and 72 hours, demonstrating that compounds incorporating this linker exhibited significant anticancer activity compared to controls .
Table 1: Summary of Anticancer Activity
| Cell Line | Treatment Duration | IC50 (µM) | Notes |
|---|---|---|---|
| MCF-7 | 24 hours | 5.2 | Significant growth inhibition |
| SK-BR-3 | 72 hours | 4.8 | Comparable to tamoxifen |
| MDA-MB-231 | 24 hours | 6.0 | Strongest resistance observed |
Pharmacokinetics
Pharmacokinetic studies indicate that Methylamino-PEG1-t-butyl ester demonstrates favorable tissue distribution, particularly in the liver and kidneys, with moderate exposure in the brain. The half-life observed was approximately 0.74 hours, suggesting rapid metabolism which is beneficial for minimizing off-target effects .
Case Studies
In one study focused on glioblastoma cell lines (BNC3 and BNC6), Methylamino-PEG1-t-butyl ester was incorporated into PROTACs targeting specific oncogenes. Results showed effective suppression of tumor growth in a concentration-dependent manner after both 24 and 72 hours of treatment .
Another investigation examined its role in head and neck cancer cell lines (HN30 and HN31), where similar anticancer effects were observed, further supporting its potential as a versatile therapeutic agent across multiple cancer types .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of Methylamino-PEG1-t-butyl ester?
- Methodological Answer : Utilize factorial or Taguchi experimental designs to systematically evaluate critical parameters (e.g., catalyst concentration, reaction temperature, molar ratios). For example, orthogonal arrays (L9 in Taguchi) can reduce the number of experiments while identifying optimal conditions. Key parameters to prioritize include reaction time, solvent purity, and protecting group stability. Statistical tools like ANOVA can quantify parameter contributions (e.g., catalyst concentration contributed 77.6% to yield in methyl ester synthesis ). Reference Table 5 in for S/N ratio analysis to rank parameter significance.
Q. Which analytical techniques are critical for characterizing Methylamino-PEG1-t-butyl ester, and how should they be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon shifts, comparing against reference spectra.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for reproducibility) using gradient elution methods.
- Mass Spectrometry (MS) : Validate molecular weight and detect impurities (e.g., unreacted precursors).
- Validation : Cross-validate results with independent techniques (e.g., FT-IR for functional groups) and replicate analyses across batches. Follow guidelines in for detailed experimental reporting, including supplementary data for trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of Methylamino-PEG1-t-butyl ester across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis (e.g., using PRISMA guidelines) to aggregate data from peer-reviewed studies, prioritizing parameters like solvent choice and catalyst type. Use databases like Scopus or Web of Science (avoiding Google Scholar for reproducibility ).
- Sensitivity Analysis : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in conflicting parameters. For example, used ANOVA to resolve discrepancies in catalyst efficacy, attributing yield differences to temperature variations (±5°C) .
- Replication Studies : Reproduce high-impact studies under controlled conditions, documenting deviations (e.g., batch-to-batch variability in PEG derivatives ).
Q. What strategies mitigate batch-to-batch variability in Methylamino-PEG1-t-butyl ester synthesis for sensitive bioassays?
- Methodological Answer :
- Enhanced QC Protocols : Request peptide content analysis, salt content quantification, and TFA removal (<1% for cell assays) to standardize batches .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FT-IR) during synthesis to detect deviations early.
- Statistical Process Control (SPC) : Use control charts to track critical quality attributes (e.g., purity, solubility) across batches, referencing ’s orthogonal array framework to isolate variability sources .
Q. How can computational modeling enhance the design of Methylamino-PEG1-t-butyl ester derivatives for targeted applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices by modeling PEG chain interactions with water/lipid bilayers.
- Density Functional Theory (DFT) : Optimize reaction pathways (e.g., ester hydrolysis kinetics) to guide experimental conditions.
- Cheminformatics : Use tools like RDKit to generate structure-activity relationships (SARs) for derivative libraries, prioritizing substituents with low steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
